Hydrogen-Bond Acceptor Count: Pyridazine vs Pyridine
The target compound bears a pyridazin-3-yl substituent containing two adjacent nitrogen atoms, yielding a total of five hydrogen-bond acceptor (HBA) sites (two pyridazine N, one carbamate carbonyl O, one carbamate NH nitrogen, one azetidine N). The direct pyridine analog tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate (CAS 898271-45-9) possesses only four HBA sites because pyridine contributes a single nitrogen atom [1]. This one-acceptor difference alters the compound's capacity for directed hydrogen-bond interactions with biological targets and influences solubility and partitioning behavior. Additionally, the pyridazine N2 nitrogen acts as a stronger hydrogen-bond acceptor (pKₐ of conjugate acid ≈ 2.1) compared to the pyridine nitrogen (pKₐ ≈ 5.2), modifying protonation-state-dependent properties such as solubility at physiological pH [2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 5 HBA (pyridazine: two N atoms; carbamate: O, N; azetidine: N) |
| Comparator Or Baseline | tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate (CAS 898271-45-9): 4 HBA (pyridine: one N; carbamate: O, N; azetidine: N) |
| Quantified Difference | +1 HBA for target; pyridazine N2 pKₐ ≈ 2.1 vs. pyridine N pKₐ ≈ 5.2 (Δ ≈ 3.1 pKₐ units) |
| Conditions | Computed descriptors from PubChem (PubChem CID 56965700); pKₐ values from literature tabulation for pyridazine and pyridine parent heterocycles [2] |
Why This Matters
For procurement decisions, the additional HBA site and distinct nitrogen basicity mean the pyridazine scaffold engages targets through a different hydrogen-bonding geometry than pyridine analogs—critical for structure-based drug design where hinge-binding interactions in kinase targets depend on precise HBA topology.
- [1] PubChem. tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate. PubChem CID 56965700. Computed descriptors: HBA Count = 4, XLogP3 = 1.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/56965700 (accessed 2026-04-30). View Source
- [2] Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier: Oxford, 2010; Chapter 4.2, Pyridazines, pp 441–470. ISBN: 978-0-08-095843-9. View Source
